Methyl 3-fluoro-6-methoxy-2-methylbenzoate
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Description
Methyl 3-fluoro-6-methoxy-2-methylbenzoate is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-fluoro-6-methoxy-2-methylbenzoate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies, drawing from diverse research sources.
Synthesis
The synthesis of this compound typically involves the following steps:
- Fischer Esterification : The reaction begins with the esterification of 4-fluoro-3-methylbenzoic acid.
- Benzylic Bromination : This is followed by benzylic bromination under radical conditions to yield the desired ester .
Biological Activity
The biological activity of this compound can be categorized into various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, a study highlighted that derivatives with a trifluoromethyl group showed increased potency in inhibiting inflammatory pathways, suggesting that such modifications can enhance biological activity .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial properties against various pathogens. A comparative analysis showed that fluorinated benzoates often demonstrate improved antibacterial activity against strains like E. coli and K. pneumoniae, attributed to enhanced cellular uptake and interaction with bacterial targets .
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against K. pneumoniae |
---|---|---|
This compound | 0.5 | 1 |
Non-fluorinated analog | 1 | 4 |
3. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
Case Study 1: Anticancer Efficacy
A study assessed the efficacy of this compound on human cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, indicating significant anticancer potential .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory mechanism was elucidated through the inhibition of NF-kB signaling pathways in macrophage cells treated with the compound. The results indicated a reduction in pro-inflammatory cytokine production, suggesting its potential as an anti-inflammatory agent .
Research Findings
Recent studies have focused on structure-activity relationships (SAR) to optimize the biological activity of this compound:
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 3-fluoro-6-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C10H11FO3/c1-6-7(11)4-5-8(13-2)9(6)10(12)14-3/h4-5H,1-3H3 |
InChI Key |
BCQVDWXOYOCRJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)OC)OC)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.